Methyl 2-(5-chloropyridin-3-yl)acetate

Medicinal Chemistry Process Chemistry Chromatography

Select this 5‑chloro pyridin‑3‑yl acetate building block to fine‑tune halogen effects in medchem programs. Chlorine imparts intermediate hydrophobicity and electron‑withdrawing character, enabling distinct SAR profiles versus fluoro/bromo analogs. With 95% purity and established photoredox utility (62% yield), it ensures efficient analog generation and late‑stage diversification, while presenting a less congested IP landscape compared to patented 5‑bromo scaffolds.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61
CAS No. 1082076-26-3
Cat. No. B2593365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-chloropyridin-3-yl)acetate
CAS1082076-26-3
Molecular FormulaC8H8ClNO2
Molecular Weight185.61
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CN=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3
InChIKeyNZIOXCUHMNYORZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 0.025 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-chloropyridin-3-yl)acetate (CAS 1082076-26-3): Core Properties and Procurement Identity


Methyl 2-(5-chloropyridin-3-yl)acetate is a 5‑chloro‑substituted pyridin‑3‑yl acetic acid methyl ester, with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g·mol⁻¹ . The compound is a research‑grade intermediate, routinely supplied at 95% purity, and is employed as a building block in medicinal chemistry and agrochemical discovery [1].

Methyl 2-(5-chloropyridin-3-yl)acetate: Why Simple Analog Substitution Introduces Risk


In‑class pyridin‑3‑yl acetates differ substantially in halogen substitution, which directly alters electronic character, lipophilicity, and subsequent reaction yields or target‑engagement profiles. The 5‑chloro analogue provides a distinct balance of reactivity and stability compared to 5‑fluoro or 5‑bromo congeners . Procurement decisions that ignore these differences risk sub‑optimal synthetic efficiency, unpredictable biological outcomes, or the need for re‑optimization of downstream steps.

Methyl 2-(5-chloropyridin-3-yl)acetate: Quantitative Differentiation Against Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. 5‑Fluoro Analog

The 5‑chloro substitution results in a substantially higher boiling point and density relative to the 5‑fluoro analogue, a factor that can influence chromatographic retention, distillation conditions, and solubility in non‑polar media .

Medicinal Chemistry Process Chemistry Chromatography

Commercial Availability and Pricing: Quantitative Cost Comparison with 5‑Bromo Analog

The 5‑chloro methyl ester is commercially available in research quantities (e.g., 0.1 g) at a price point that is comparable to the 5‑bromo analogue .

Procurement Cost Analysis Building Block Sourcing

Synthetic Utility: Isolated Yield in Photoredox-Catalyzed Transformations

The 5‑chloropyridin‑3‑yl acetate motif has been demonstrated to participate in photoredox‑catalyzed reactions with moderate isolated yields [1].

Synthetic Methodology Photoredox Catalysis Late-Stage Functionalization

Patent Landscape: Documented Interest vs. 5‑Bromo and 5‑Fluoro Analogs

Patent activity provides a proxy for industrial interest in a given scaffold. The 5‑bromo analogue has been cited in 194 patents, whereas the 5‑chloro and 5‑fluoro variants show lower citation counts in the patent literature [1][2].

Intellectual Property Competitive Intelligence Medicinal Chemistry

Methyl 2-(5-chloropyridin-3-yl)acetate: Optimal Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Chloro‑Substituted Pyridine SAR Exploration

When a medicinal chemistry program requires systematic evaluation of the 5‑position halogen effect on target engagement, Methyl 2-(5-chloropyridin-3-yl)acetate provides the intermediate hydrophobicity and electron‑withdrawing character of chlorine, as opposed to the smaller fluorine or the larger, more lipophilic bromine. Its physicochemical properties (predicted density 1.259 g/cm³) and established synthetic accessibility (62% yield in photoredox reactions) make it a practical building block for generating diverse analogues [1].

Process Chemistry: Late‑Stage Functionalization via Photoredox Catalysis

The compound is a suitable substrate for visible‑light‑mediated photoredox transformations, as evidenced by its 62% isolated yield under standard conditions. This utility is particularly relevant for late‑stage diversification of complex pyridine‑containing scaffolds, where the chloro group can serve as a handle for subsequent cross‑coupling reactions [1].

Agrochemical Discovery: 5‑Chloropyridine Building Block

5‑Chloropyridine motifs are common in modern agrochemicals (e.g., certain insecticides and fungicides). The methyl ester of 2-(5-chloropyridin-3-yl)acetate serves as a direct precursor to the corresponding carboxylic acid and to amide derivatives, enabling the rapid synthesis of candidate molecules with known insecticidal or herbicidal activity .

Intellectual Property Strategy: Exploring Less Crowded Chemical Space

Compared to the extensively patented 5‑bromo analogue (194 patent citations), the 5‑chloro pyridin‑3‑yl acetate scaffold may present a less congested intellectual property landscape. This can be advantageous for organizations seeking to develop proprietary lead series without immediately encountering prior art barriers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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